6-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
6-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a complex organic compound that belongs to the pyrido[4,3-d]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a benzyl group, a methylphenylmethyl sulfanyl group, and a pyrido[4,3-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research has indicated that this compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: This compound shares a similar core structure but differs in the substitution pattern.
7-benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one: Another related compound with a different substitution pattern and hydrogenation state.
Uniqueness
6-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-benzyl-2-[(4-methylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16-7-9-18(10-8-16)15-27-22-23-20-11-12-25(14-19(20)21(26)24-22)13-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRVKMESIXXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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